

# literature review of deuterio N,N,N'-trideuteriocarbamimide research

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## Compound of Interest

Compound Name: *deuterio N,N,N'-trideuteriocarbamimide*

Cat. No.: B032875

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## A Technical Review of Deuterated Guanidine Compounds in Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive literature review of research pertaining to deuterated guanidine derivatives, with a specific focus on deuterated metformin. The compound name "**deuterio N,N,N'-trideuteriocarbamimide**" does not correspond to a standard chemical nomenclature found in the reviewed literature. The core structure, carbamimide, is synonymous with guanidine. A prominent and extensively researched drug containing a related biguanide structure is metformin, for which deuterated analogues are commercially available and used in research. This review will focus on these existing compounds, particularly Metformin-d6.

The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of pharmaceuticals.<sup>[1][2][3]</sup> This "deuterium switch" can lead to a decreased rate of metabolism, which may result in lower and less frequent dosing.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the available quantitative data for relevant deuterated guanidine compounds and the pharmacokinetics of non-deuterated metformin.

Table 1: Physicochemical Properties of Deuterated Guanidine Compounds

Compound Name	Alternate Names	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Deuterium Incorporation
Metformin-d6 Hydrochloride	1,1-Dimethylbiguanide hydrochloride -d6; N,N-dimethyl-d6-imidodicarbonyl diamide, monohydrochloride[4][5]	1185166-01-1[4][6]	C <sub>4</sub> H <sub>5</sub> D <sub>6</sub> N <sub>5</sub> • HCl[4]	171.6[4]	≥99% deuterated forms (d1-d6) [4]
Guanidine-d5 Deuteriochloride	Guanidinium-d5 chloride; Aminoformimidine-d5 hydrochloride [1]	108694-93-5[7]	D <sub>2</sub> NC(=ND)N D <sub>2</sub> • DCl	101.57[7]	98 atom % D

Table 2: Pharmacokinetic Parameters of Metformin (Non-deuterated)

Parameter	Value	Species	Notes
Bioavailability	50-60%	Human	Taken orally.[8]
Elimination Half-life	4 - 8.7 hours[8]	Human	In patients with good renal function.[9]
Metabolism	Not metabolized by the liver.[8][10]	Human	Excreted unchanged in the urine.[10]
Protein Binding	Minimal	Human	[8]
Renal Clearance (CLR)	510 ± 130 mL/min	Human	[9]
Apparent Total Clearance (CL/F)	1140 ± 330 mL/min	Human	[9]

## Experimental Protocols and Methodologies

Deuterated guanidine compounds, such as Metformin-d6, are primarily utilized as internal standards for the quantification of their non-deuterated analogues in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][4]

### Protocol: Quantification of Metformin using Metformin-d6 as an Internal Standard

This protocol outlines a general procedure for using Metformin-d6 as an internal standard for quantifying metformin in a plasma sample.

- Sample Preparation:
  - A known concentration of Metformin-d6 hydrochloride is spiked into the plasma sample.
  - Proteins are precipitated from the plasma sample using a suitable organic solvent (e.g., acetonitrile).
  - The sample is centrifuged, and the supernatant is collected.

- LC-MS/MS Analysis:
  - The supernatant is injected into an LC-MS/MS system.
  - Chromatographic separation is performed on a suitable column (e.g., a C18 column).
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both metformin and Metformin-d6.
- Quantification:
  - A standard curve is generated by analyzing a series of known concentrations of metformin with a constant concentration of Metformin-d6.
  - The peak area ratio of metformin to Metformin-d6 is plotted against the concentration of metformin.
  - The concentration of metformin in the unknown sample is determined from the standard curve based on its peak area ratio to the Metformin-d6 internal standard.

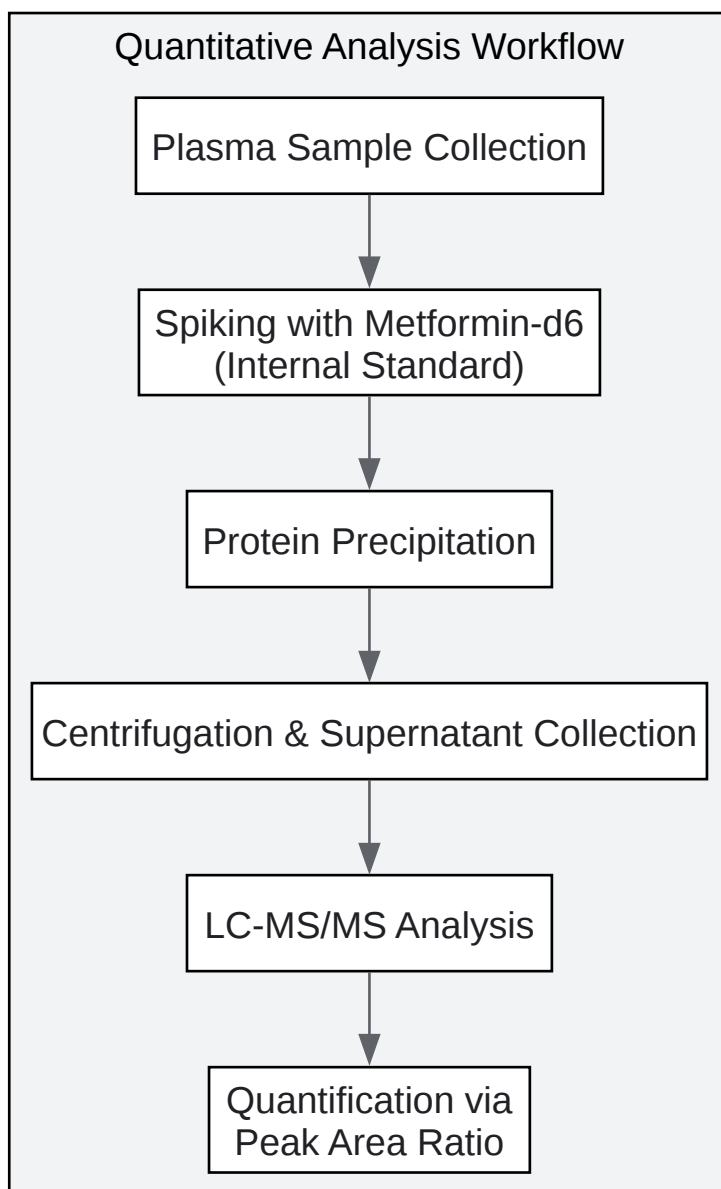
## Synthesis of Deuterated Guanidine Compounds

While specific, detailed synthesis protocols for commercially available deuterated metformin are often proprietary, a general approach for the synthesis of deuterated amines and related compounds involves using an amide as a starting material. For example, a deuterated n-octanamide can be synthesized via a catalyzed reaction in a deuterated solvent, which is then reduced to the corresponding deuterated amine.<sup>[11]</sup> Another general method for deuteriation is through solid-phase isotope exchange with deuterium gas.<sup>[12]</sup>

## Visualizations: Workflows and Signaling Pathways

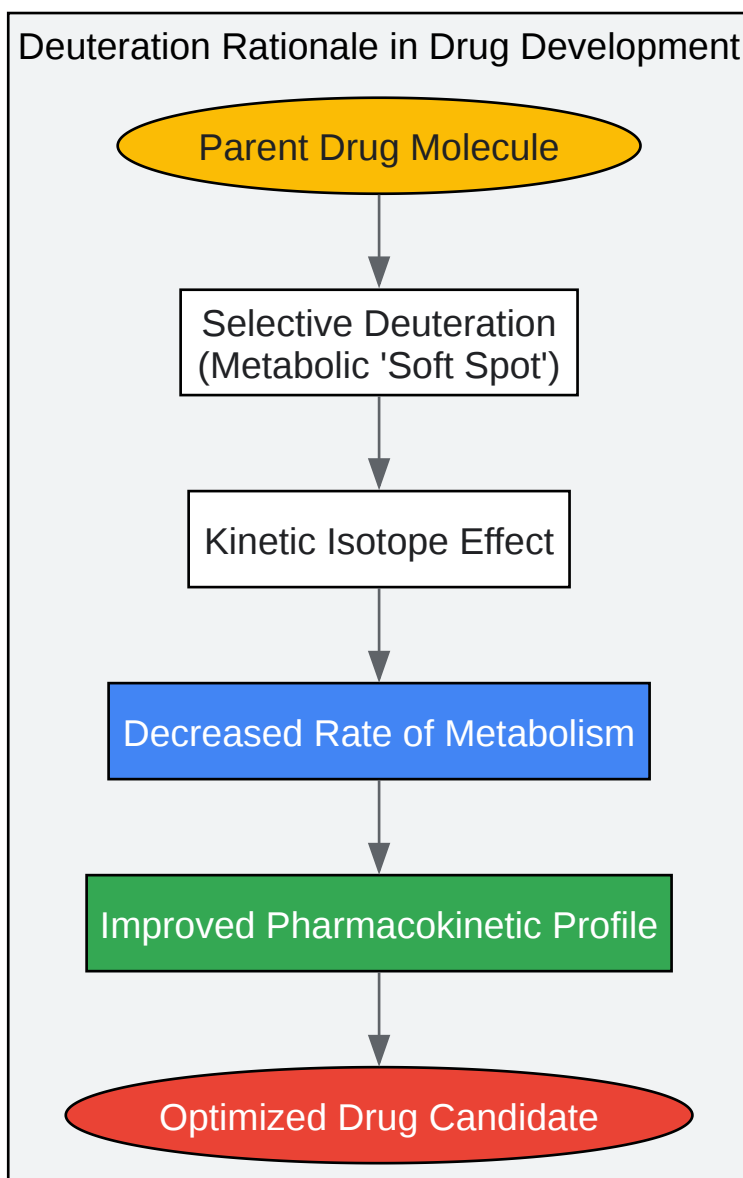
### Experimental and Logical Workflows

The following diagrams illustrate common workflows and logical relationships in the research and application of deuterated compounds.



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Caption: Workflow for quantifying metformin using a deuterated internal standard.

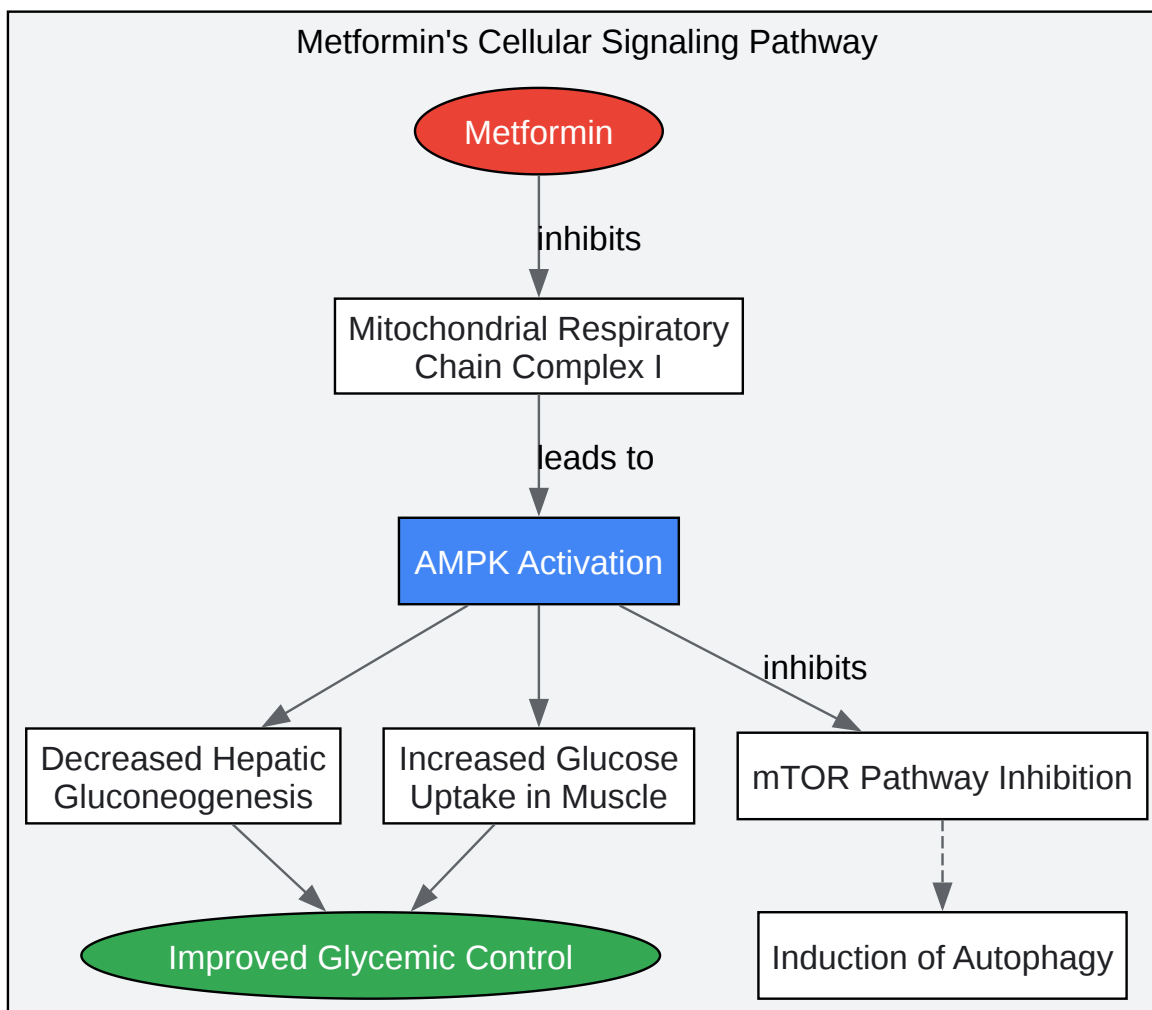


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Caption: Rationale for utilizing deuterium in drug discovery.

## Signaling Pathway of Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][13] This activation is primarily a result of the inhibition of the mitochondrial respiratory chain.[2][13]



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Caption: Simplified signaling pathway of metformin via AMPK activation.

## Conclusion

The term "**deuterio N,N,N'-trideuteriocarbamimide**" does not represent a standard nomenclature in the scientific literature. Research into deuterated guanidine-containing compounds is predominantly centered on deuterated forms of the widely used anti-diabetic drug, metformin, such as Metformin-d6. The primary application of these deuterated analogues is as internal standards for highly accurate quantification in analytical chemistry, particularly in pharmacokinetic studies.

While the therapeutic potential of deuterated drugs is an active area of research, with the goal of improving metabolic stability and pharmacokinetic profiles through the kinetic isotope effect, specific studies on the clinical efficacy of deuterated metformin as a therapeutic agent are not widely published. The biological activity of deuterated metformin is presumed to mirror that of its non-deuterated counterpart, primarily through the activation of the AMPK pathway. Future research may explore whether the altered pharmacokinetics of deuterated guanidine compounds could translate into tangible clinical benefits for conditions such as type 2 diabetes.

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